5-Indanyl Isothiocyanate
Overview
Description
5-Indanyl Isothiocyanate is an organic compound with the molecular formula C10H9NS It is a member of the isothiocyanate family, characterized by the presence of the functional group -N=C=S
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Indanyl Isothiocyanate can be synthesized through several methods. One common approach involves the reaction of primary amines with carbon disulfide and a base, followed by the addition of an electrophile such as tosyl chloride. This method typically yields high purity and good yields .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high efficiency and yield. The process may include steps such as purification through column chromatography and the use of benign solvents to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-Indanyl Isothiocyanate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically yield thioureas.
Substitution: Nucleophilic substitution reactions can produce a variety of derivatives, depending on the nucleophile used
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols are frequently employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioureas.
Substitution: Various substituted isothiocyanates.
Scientific Research Applications
5-Indanyl Isothiocyanate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Indanyl Isothiocyanate involves its highly reactive electrophilic -N=C=S group. This group can interact with nucleophilic sites in biological molecules, leading to various biological effects. For instance, it can induce the expression of antioxidant genes through the activation of the nuclear factor erythroid 2–related factor 2 (Nrf2) pathway . This pathway plays a crucial role in cellular defense against oxidative stress and inflammation.
Comparison with Similar Compounds
- Phenyl Isothiocyanate
- Benzyl Isothiocyanate
- Allyl Isothiocyanate
- Ethoxycarbonyl Isothiocyanate
- (Trimethylsilyl) Isothiocyanate
Comparison: 5-Indanyl Isothiocyanate is unique due to its indane ring structure, which imparts distinct chemical and biological properties. Compared to other isothiocyanates, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .
Properties
IUPAC Name |
5-isothiocyanato-2,3-dihydro-1H-indene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c12-7-11-10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRZNKOAIZHUADV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374756 | |
Record name | 5-Indanyl Isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149865-84-9 | |
Record name | 5-Indanyl Isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80374756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 149865-84-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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